

"Anticancer agent 106" off-target effects and toxicity in vitro

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Compound of Interest

Compound Name: *Anticancer agent 106*

Cat. No.: *B12402365*

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Technical Support Center: Anticancer Agent 106 (RXDX-106)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the **anticancer agent 106** (RXDX-106), a potent and selective small-molecule inhibitor of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases and c-Met.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Anticancer Agent 106** (RXDX-106)?

A1: **Anticancer Agent 106** (RXDX-106) is a selective, orally available, small-molecule inhibitor of the TAM family of receptor tyrosine kinases (TYRO3, AXL, and MER) and the c-Met kinase. [1] It functions by binding to the kinase domain of these receptors, inhibiting their phosphorylation and downstream signaling through pathways such as MAPK and PI3K, which are critical for cancer cell proliferation, survival, and metastasis.[1][2]

Q2: What are the known on-target and potential off-target kinases for this agent?

A2: The primary on-target kinases for **Anticancer Agent 106** (RXDX-106) are TYRO3, AXL, MER, and c-Met, with low nanomolar biochemical activity.[1] While comprehensive off-target screening data is not publicly available, kinase profiling is crucial to assess selectivity. A

hypothetical kinase screening panel is provided in Table 1 to illustrate potential off-target interactions that should be experimentally determined.

Q3: How can I assess the in vitro cytotoxicity of **Anticancer Agent 106** in my cell lines of interest?

A3: Standard cytotoxicity assays, such as the MTT, MTS, or CellTiter-Glo® assays, are recommended to determine the half-maximal inhibitory concentration (IC50) in your cancer cell lines.^[3] It is crucial to include appropriate controls, such as a vehicle-treated control (e.g., DMSO) and a positive control (a known cytotoxic agent). A detailed protocol for the MTT assay is provided in the Experimental Protocols section.

Q4: I am observing significant cytotoxicity in non-cancerous cell lines. What could be the cause?

A4: This could be due to off-target effects or on-target toxicities in cell lines that express the target kinases. TAM kinases, for example, are involved in normal physiological processes, including immune regulation. It is advisable to:

- Confirm the expression of TYRO3, AXL, MER, and c-Met in your non-cancerous cell lines via Western blot or qPCR.
- Perform a dose-response curve to determine if the toxicity is dose-dependent.
- Consider performing a broader kinase inhibitor profiling to identify potential off-target effects.

Q5: My IC50 values for a specific cell line are inconsistent across experiments. What are the potential reasons?

A5: Inconsistent IC50 values can arise from several factors:

- Cell passage number: Use cells within a consistent and low passage number range.
- Cell density: Ensure consistent cell seeding density across all experiments.
- Compound stability: Prepare fresh dilutions of **Anticancer Agent 106** for each experiment from a frozen stock.

- Assay variability: Standardize incubation times and reagent additions.
- DMSO concentration: Maintain a final DMSO concentration of <0.5% in your culture medium, as higher concentrations can be toxic to cells.

Data Presentation

Table 1: On-Target and Hypothetical Off-Target Kinase Inhibition Profile of **Anticancer Agent 106** (RXDX-106)

Kinase Target	IC50 (nM)	Assay Type	Reference>Note
<hr/>			
On-Target			
TYRO3	19	Cell-free assay	
AXL	7	Cell-free assay	
MER	29	Cell-free assay	
c-Met	12	Cell-free assay	
<hr/>			
Hypothetical Off-Target Kinases (for illustrative purposes)			
VEGFR2	> 1000	Biochemical	Example
EGFR	> 5000	Biochemical	Example
SRC	850	Biochemical	Example
LCK	> 10000	Biochemical	Example
<hr/>			

Table 2: In Vitro Cytotoxicity of **Anticancer Agent 106** (RXDX-106) in Selected Cancer Cell Lines

Cell Line	Cancer Type	IC50 (µM)	Assay	Reference/Note
SNU-638	Gastric Cancer	< 1	Cell Viability	
MKN-45	Gastric Cancer	< 1	Cell Viability	
MC38	Colon Adenocarcinoma	> 10	Cell Viability	
PM299L	Not Specified	> 15	Cell Proliferation	

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

- 96-well flat-bottom plates
- Cancer cell lines of interest
- Complete culture medium
- **Anticancer Agent 106 (RXDX-106)**
- DMSO (vehicle control)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Anticancer Agent 106** in complete culture medium. The final DMSO concentration should not exceed 0.5%.
- Remove the medium from the wells and add 100 μ L of the diluted compound or vehicle control.
- Incubate for 48-72 hours at 37°C.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, add 100 μ L of solubilization solution to each well.
- Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

- Recombinant kinase
- Kinase-specific substrate
- **Anticancer Agent 106** (RXDX-106)
- ATP

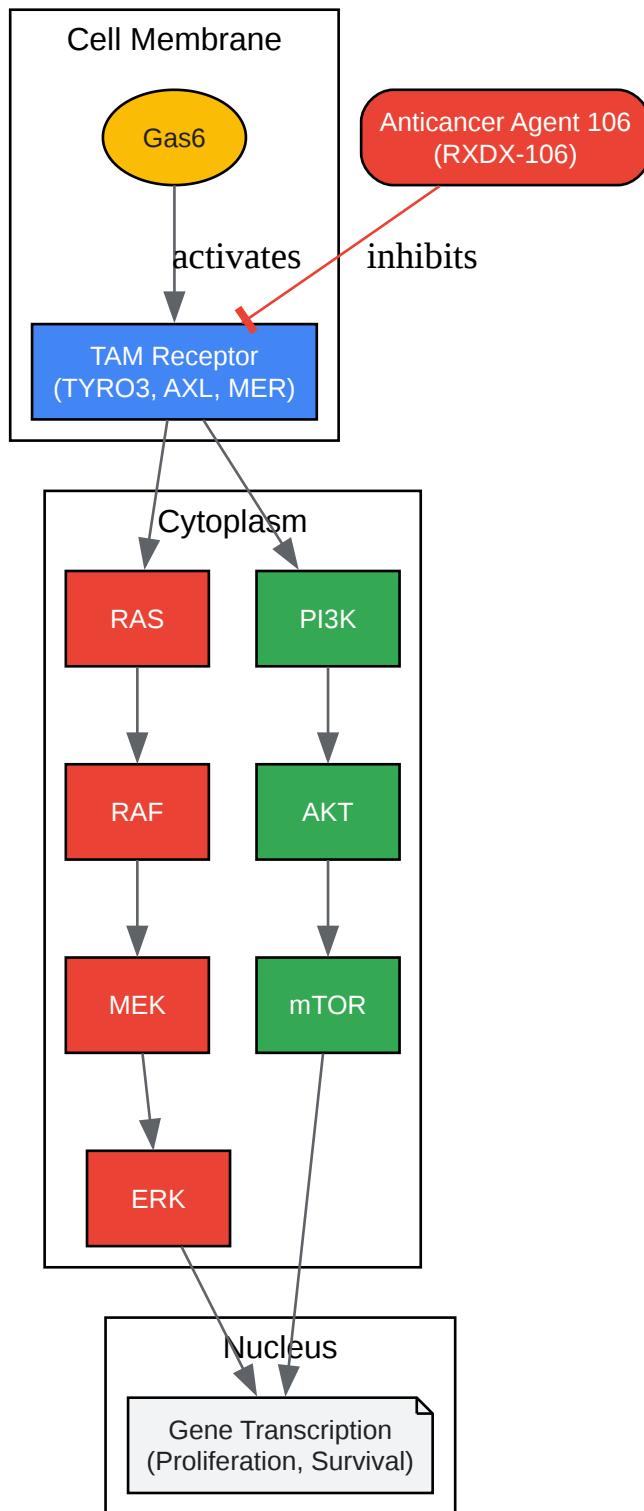
- Kinase reaction buffer
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader

Procedure:

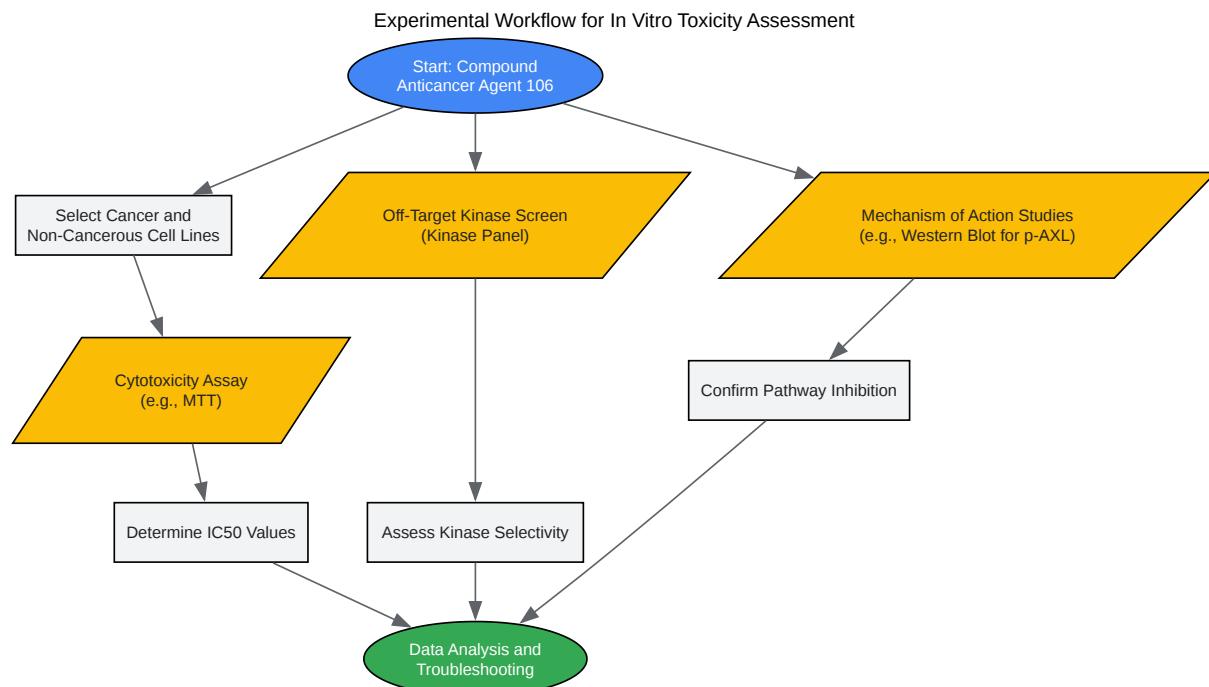
- Prepare serial dilutions of **Anticancer Agent 106** in the appropriate buffer.
- In a multi-well plate, add the recombinant kinase, its substrate, and the diluted compound or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at the optimal temperature for the specified time.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

TAM Signaling Pathway Inhibition by Anticancer Agent 106

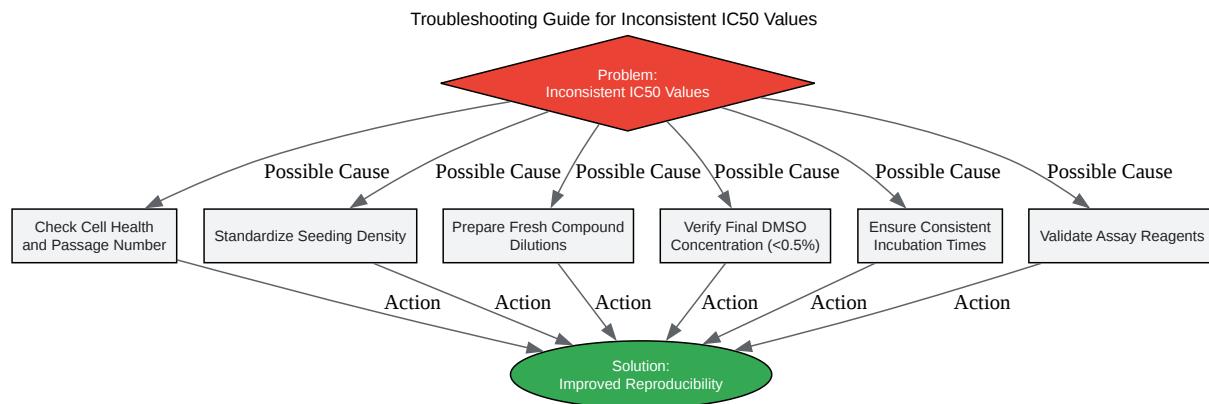
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Caption: Inhibition of the TAM signaling pathway by **Anticancer Agent 106**.



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Caption: Workflow for assessing the in vitro toxicity and selectivity of **Anticancer Agent 106**.



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Caption: A troubleshooting decision tree for inconsistent IC50 results.

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